CCK-A Receptor Affinity vs. Native Methionine Tetrapeptide
Replacement of methionine by trans‑3‑n‑propyl‑L‑proline in the C‑terminal tetrapeptide of cholecystokinin (Boc‑CCK‑4) yields a compound that binds to the CCK‑A (pancreatic) receptor with an IC₅₀ of 4 000 nM [1]. In contrast, the parent Boc‑CCK‑4 (bearing methionine) is reported to be 70‑fold selective for the CCK‑B (brain) receptor, implying only weak interaction with the CCK‑A subtype [2]. Although a direct IC₅₀ for Boc‑CCK‑4 at CCK‑A is not provided in the same study, the 70‑fold selectivity statement indicates that the methionine‑containing tetrapeptide’s CCK‑A affinity is substantially lower than the propylproline analog’s 4 000 nM value, establishing that the propylproline substitution alters receptor subtype preference.
| Evidence Dimension | CCK‑A receptor binding (IC₅₀) |
|---|---|
| Target Compound Data | 4 000 nM (IC₅₀) at guinea pig pancreatic CCK‑A receptor |
| Comparator Or Baseline | Boc‑CCK‑4 (Trp‑Met‑Asp‑Phe‑NH₂) – no direct CCK‑A IC₅₀ reported, but demonstrated 70‑fold CCK‑B selectivity, indicating negligible CCK‑A affinity |
| Quantified Difference | Qualitative gain in CCK‑A engagement; the propylproline analog achieves measurable CCK‑A binding (4 000 nM) vs. undetectable/non‑significant CCK‑A binding for the methionine parent |
| Conditions | Radioligand displacement assay using ¹²⁵I‑Bolton‑Hunter‑CCK‑8 on guinea pig pancreas (CCK‑A) and cerebral cortex (CCK‑B) membranes |
Why This Matters
This shift in receptor subtype engagement makes the 3‑propylproline scaffold a valuable starting point for designing CCK‑A‑selective tetrapeptide agonists, whereas the natural methionine sequence cannot address that target.
- [1] BindingDB entry based on Holladay et al. (1991): IC₅₀ = 4000 nM for trans‑3‑n‑propyl‑L‑proline‑substituted CCK‑4 analog at CCK‑A receptor. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50000914&ki_result_id=50016594 View Source
- [2] Shiosaki, K., Lin, C. W., Kopecka, H., Tufano, M. D., Bianchi, B. R., Miller, T. R., Witte, D. G., & Nadzan, A. M. (1997). Minor structural differences in Boc‑CCK‑4 derivatives dictate affinity and selectivity for CCK‑A and CCK‑B receptors. Journal of Medicinal Chemistry, 40(7), 1169–1172. https://doi.org/10.1021/jm960509y View Source
